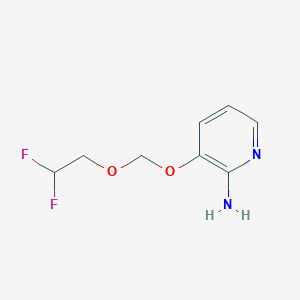

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine

Description

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine is a pyridine derivative featuring an amine group at position 2 and a complex ether substituent at position 3. The substituent consists of a methoxy group linked to a 2,2-difluoroethoxy chain (OCH2-O-CH2CF2), introducing both fluorine atoms and ether linkages. This structural motif enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for therapeutic applications such as anti-inflammatory or antimicrobial agents .

Synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., methoxymethoxy introduction via n-BuLi-mediated alkylation ).

Properties

IUPAC Name |

3-(2,2-difluoroethoxymethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c9-7(10)4-13-5-14-6-2-1-3-12-8(6)11/h1-3,7H,4-5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLVMXBLCVNKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCOCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, followed by further functionalization to introduce the difluoroethoxymethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridines .

Scientific Research Applications

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine with related pyridin-2-amine derivatives:

| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound* | OCH2-O-CH2CF2 | C8H9F2N2O2 | 218.17† | Fluorinated ether, dual methoxy/ethoxy |

| 3-(Difluoromethoxy)pyridin-2-amine | OCF2H | C6H6F2N2O | 160.12 | Difluoromethoxy, compact substituent |

| 3-(2,2-Difluoroethoxy)pyridin-2-amine | OCH2CF2 | C7H6F2N2O | 176.13 | Difluoroethoxy, lacks methoxy bridge |

| 3-(2,2-Dimethoxyethoxy)pyridin-2-amine | OCH2CH(OCH3)2 | C9H14N2O3 | 198.22 | Non-fluorinated, dimethoxyethoxy |

| 5-(Trifluoromethoxy)pyridin-2-amine | OCF3 (position 5) | C6H5F3N2O | 194.11 | Trifluoromethoxy, positional isomer |

*Target compound; †Calculated based on analogous structures.

Key Observations :

- Fluorine Content: The target compound’s 2,2-difluoroethoxy group enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 3-(2,2-Dimethoxyethoxy)pyridin-2-amine .

- Ether Linkages : The methoxy-ethoxy bridge may improve solubility relative to bulkier substituents (e.g., benzyloxy groups in TAC5 derivatives ).

Biological Activity

3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a difluoroethoxy group and a methoxy substituent on the pyridine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 236.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits inhibitory effects on various enzymes involved in metabolic pathways and cellular signaling.

Key Mechanisms :

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways associated with inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Anticancer Activity : In vitro studies have demonstrated the compound's efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels | |

| Neuroprotection | Protects neuronal cells from apoptosis |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that this compound could serve as a novel anti-inflammatory agent.

Q & A

Basic: What are the common synthetic routes for 3-(2,2-Difluoroethoxymethoxy)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution on fluorinated pyridine precursors. For example:

- Step 1: React 2-amino-3-fluoropyridine derivatives with 2,2-difluoroethoxymethyl chloride under basic conditions (e.g., NaH in THF) to introduce the difluoroethoxymethoxy group .

- Step 2: Optimize reaction conditions by screening bases (e.g., KCO, DBU) and solvents (DMF, acetonitrile) to improve yield. Monitor progress via TLC or NMR to track fluorine substitution .

- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing fluorine-substituted pyridin-2-amine derivatives?

Methodological Answer:

- High-Resolution Techniques: Employ - HSQC and HMBC NMR to assign ambiguous peaks, especially for fluorine-proton coupling patterns .

- X-ray Crystallography: If single crystals are obtained, use SHELX software for structure refinement to resolve stereochemical ambiguities .

- Cross-Validation: Compare experimental HRMS (e.g., Q-TOF) with theoretical isotopic patterns. Discrepancies may indicate impurities or degradation products, necessitating re-synthesis under inert atmospheres .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .

- Emergency Protocols: In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in amber vials under nitrogen at –20°C to prevent hydrolysis of the difluoroethoxy group .

Advanced: What strategies can enhance regioselectivity in synthesizing this compound derivatives?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the pyridine nitrogen) to steer substitution to the desired position .

- Computational Modeling: Use DFT calculations (Gaussian 16) to predict transition-state energies for competing reaction pathways. For example, assess the stability of intermediates in nucleophilic aromatic substitution .

- Kinetic Control: Conduct reactions at low temperatures (–78°C) to favor kinetic products, validated by quenching experiments and in situ IR monitoring .

Basic: Which analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: , , and NMR (400 MHz) to confirm substitution patterns. For example, the difluoroethoxy group shows characteristic doublets (δ –120 to –140 ppm) .

- FTIR: Identify C-F stretches (1050–1150 cm) and N-H vibrations (3300–3500 cm) .

- Elemental Analysis: Match experimental C/H/N/F percentages with theoretical values (±0.3% tolerance) .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound under various conditions?

Methodological Answer:

- Reactivity Prediction: Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes), guiding SAR studies .

- Degradation Pathways: Perform MD simulations (GROMACS) in explicit solvents (water, DMSO) to identify hydrolytic degradation sites, such as cleavage of the difluoroethoxy group .

- Electronic Effects: Calculate Fukui indices (ORCA 5.0) to map electrophilic/nucleophilic regions, aiding in rational design of derivatives with improved stability .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Solvent Selection: Transition from THF to greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Catalyst Recycling: Optimize Pd-catalyzed steps (if applicable) by immobilizing catalysts on silica supports to reduce metal leaching .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time during scale-up .

Advanced: How can researchers address conflicting biological activity data for this compound in kinase inhibition assays?

Methodological Answer:

- Assay Optimization: Standardize assay conditions (ATP concentration, buffer pH) to minimize variability. Use positive controls (e.g., staurosporine for kinases) .

- Metabolite Profiling: Perform LC-MS/MS to detect active metabolites that may contribute to off-target effects .

- Structural Biology: Co-crystallize the compound with target kinases (e.g., TrkA) using SHELXL for refinement, resolving binding mode discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.